molecular formula C16H14FN5O B2695265 1-(4-fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 950242-50-9

1-(4-fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2695265
CAS RN: 950242-50-9
M. Wt: 311.32
InChI Key: GRJPVRVKGAKYPF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

  • Enzymatic Interactions : Investigate its potential as a CDK2 inhibitor , as suggested by previous studies .

Scientific Research Applications

Kinase Inhibition and Anticancer Activity

  • The compound is part of a class identified as potent and selective Met kinase inhibitors, useful in cancer therapy. Specifically, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which includes 1-(4-fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, demonstrated tumor stasis in gastric carcinoma models (Schroeder et al., 2009).

Antimicrobial and Antitumor Properties

  • Novel N-arylpyrazole-containing enaminones, which are related to the triazole structure, were synthesized and shown to have significant cytotoxic effects against human breast and liver carcinoma cell lines. These compounds also demonstrated antimicrobial activity (Riyadh, 2011).
  • A study on 1,2,4-triazoles starting from isonicotinic acid hydrazide evaluated their antimicrobial activities, revealing that these compounds, which are structurally related to this compound, showed good or moderate activity (Bayrak et al., 2009).

Mechanistic Studies in Synthesis

  • A mechanistic study of 1,3,5-trisubstituted-1,2,4-triazoles, closely related to the chemical structure of interest, provided insights into the synthesis reactions of these compounds, offering a theoretical basis for designing and synthesizing new triazole derivatives (Gu & Lu, 2020).

Chemosensors and Fluoroionophores

  • The compound belongs to a class of chemicals used in the development of chemosensors. For instance, a study developed a pyrrolidine constrained bipyridyl-dansyl click fluoroionophore with a triazole linker, acting as a selective sensor for aluminum ions (Maity & Govindaraju, 2010).

Mechanism of Action

As a CDK2 inhibitor, this compound likely interferes with cell cycle regulation. It may selectively target tumor cells, affecting their proliferation and survival. Docking studies can reveal its binding mode within the CDK2 active site .

properties

IUPAC Name

1-(4-fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O/c1-11-15(16(23)19-10-12-3-2-8-18-9-12)20-21-22(11)14-6-4-13(17)5-7-14/h2-9H,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJPVRVKGAKYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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